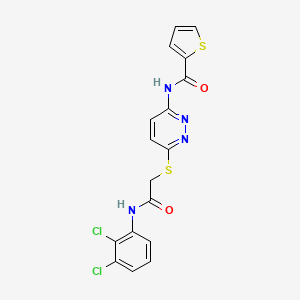
N-(6-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H12Cl2N4O2S2 and its molecular weight is 439.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, with the CAS number 1021107-70-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H12Cl2N4O2S2, with a molecular weight of 439.3 g/mol. The structure includes a pyridazine moiety linked to a thiophene carboxamide, which is significant for its biological activity.
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Protein Kinases : Similar compounds have shown effectiveness in inhibiting various protein kinases, which play crucial roles in cell signaling and regulation. This inhibition can lead to reduced cell proliferation in cancer models .
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation .
- Cytotoxic Effects on Tumor Cells : Preliminary studies indicate that derivatives of this compound may selectively induce cytotoxicity against tumor cell lines while sparing normal cells .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits potent cytotoxic activity against the WI-38 VA-13 subline 2RA (tumorigenic), with an EC50 value indicating significant efficacy compared to non-tumorigenic controls .
- Inflammation Model : In a rat model of induced arthritis, compounds structurally similar to this one showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including high oral bioavailability and appropriate half-lives for sustained action in vivo, which are crucial for therapeutic efficacy .
Propiedades
IUPAC Name |
N-[6-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2S2/c18-10-3-1-4-11(16(10)19)20-14(24)9-27-15-7-6-13(22-23-15)21-17(25)12-5-2-8-26-12/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHLUCUQKXPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














